Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Overview
Description
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride, also known as O-(2-ethoxyethyl)hydroxylamine, is a chemical compound with the molecular formula C4H12ClNO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride can be represented by the InChI code: 1S/C4H11NO2/c1-2-6-3-4-7-5/h2-5H2,1H3 . This compound has a molecular weight of 105.14 .Physical And Chemical Properties Analysis
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is a liquid at room temperature . It has a molecular weight of 105.14 . The compound’s InChI code is 1S/C4H11NO2/c1-2-6-3-4-7-5/h2-5H2,1H3 .Scientific Research Applications
Synthesis Applications
- Synthesis of Oximes: Hydroxylamine hydrochloride is used in the synthesis of oximes from aldehydes and ketones, yielding results in 50.7-98.7% efficiencies. This process benefits from milder conditions, shorter reaction times, and higher yields compared to traditional methods (Li, Li, & Li, 2006).
- Formation of Ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate: This compound forms through the reaction of hydroxylamine hydrochloride with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, involving tandem ring opening and oximation (Saravanan, Babu, & Muthusubramanian, 2007).
- Reduction of Peroxide Products in Olefin Ozonolysis: Hydroxylamine hydrochloride is effective in reducing peroxide products from olefin ozonolysis into carbonyl compounds, demonstrating versatility in chemical transformations (Ishmuratov et al., 2007).
Chemical Analysis and Detection
- Amperometric Detection of Formaldehyde: A system utilizing hydroxylamine hydrochloride and single-walled carbon nanotubes has been developed for the sensitive detection of formaldehyde, showing high selectivity and a low limit of detection (Ishihara et al., 2017).
Chemical Reactions and Transformations
- Formation of Carboxylic Acids from Aldehydes: Hydroxylamine hydrochloride, in combination with H2O2/HCl, is used to efficiently convert a wide range of aldehydes to their corresponding carboxylic acids (Bahrami, Khodaei, & Kamali, 2008).
- Palladium-catalyzed Relay Hydroaminocarbonylation: Hydroxylamine hydrochloride serves as an ammonia equivalent in the hydroaminocarbonylation of alkenes, demonstrating its role in facilitating complex chemical reactions (Li, Wang, Zou, & Huang, 2019).
Environmental Applications
- Degradation of Organic Pollutants: A surface Fenton system using hydroxylamine, goethite, and H2O2 has been constructed for the degradation of various organic pollutants, highlighting its potential in environmental cleanup processes (Hou et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements, including H227, H315, H318, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
O-(2-ethoxyethyl)hydroxylamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-2-6-3-4-7-5;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDZRJDWZBNHOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546789 | |
Record name | O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89541-41-3 | |
Record name | O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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